Glycyl-L-cysteinyl-L-threonylglycine
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Overview
Description
Glycyl-L-cysteinyl-L-threonylglycine is a tetrapeptide composed of glycine, cysteine, threonine, and another glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-cysteinyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide bonds.
Scientific Research Applications
Glycyl-L-cysteinyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of Glycyl-L-cysteinyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, which play a crucial role in protein folding and stability. The peptide may also interact with enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Cyclo(-L-glycyl-L-2-allylproline): A synthetic analog of cyclic glycine-proline.
Uniqueness
Glycyl-L-cysteinyl-L-threonylglycine is unique due to its specific sequence and the presence of cysteine and threonine residues, which confer distinct chemical and biological properties
Properties
CAS No. |
887926-57-0 |
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Molecular Formula |
C11H20N4O6S |
Molecular Weight |
336.37 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O6S/c1-5(16)9(11(21)13-3-8(18)19)15-10(20)6(4-22)14-7(17)2-12/h5-6,9,16,22H,2-4,12H2,1H3,(H,13,21)(H,14,17)(H,15,20)(H,18,19)/t5-,6+,9+/m1/s1 |
InChI Key |
PDJLPFUOLUNWSL-JHEQGTHGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CS)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CS)NC(=O)CN)O |
Origin of Product |
United States |
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